molecular formula C13H18N2O3 B3847202 4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol

4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol

Cat. No. B3847202
M. Wt: 250.29 g/mol
InChI Key: OUQSNPQTCSNMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. This compound is also known as ebselen and has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of ebselen involves its ability to scavenge reactive oxygen species (ROS) and inhibit the activity of enzymes that contribute to oxidative stress and inflammation. Ebselen also has the ability to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Ebselen has been found to possess a variety of biochemical and physiological effects, including the ability to protect against oxidative stress, reduce inflammation, and promote cell survival. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of ebselen is its ability to scavenge reactive oxygen species and protect against oxidative stress, making it a valuable tool for studying the effects of oxidative stress on cells and tissues. However, one limitation of ebselen is its potential to interact with other compounds and interfere with experimental results.

Future Directions

There are a number of future directions for research on ebselen, including further investigation of its potential applications in the treatment of neurological disorders, as well as its potential as a therapeutic agent for other diseases and conditions. Additional research is also needed to fully understand the mechanism of action of ebselen and its interactions with other compounds.

Scientific Research Applications

Ebselen has been studied extensively for its potential applications in the field of scientific research. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of a variety of diseases and conditions.

properties

IUPAC Name

4-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-11-13(2,3)15(18)12(14-11)9-6-5-8(16)7-10(9)17/h5-7,12,16-18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSNPQTCSNMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(N(C1(C)C)O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol
Reactant of Route 2
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol
Reactant of Route 3
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol
Reactant of Route 4
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol
Reactant of Route 5
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol
Reactant of Route 6
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol

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